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Compound of Interest

Compound Name: GR 128107

Cat. No.: B10771745

For Researchers, Scientists, and Drug Development Professionals

Abstract

GR 128107, with the systematic IUPAC name 1-[3-(5-methoxy-1H-indol-3-yl)piperidin-1-
yllethanone, is a synthetic ligand targeting melatonin receptors. Initially characterized as a
competitive antagonist, subsequent research has revealed a more complex pharmacological
profile, including partial agonist activity at melatonin receptors, particularly the MT2 subtype.
This technical guide provides a comprehensive overview of the chemical structure,
physicochemical properties, and pharmacological characteristics of GR 128107. Detailed
methodologies for key experimental assays used to characterize its interaction with melatonin
receptors are provided, along with a summary of its effects on intracellular signaling pathways.
This document is intended to serve as a valuable resource for researchers in the fields of
pharmacology, neuroscience, and drug discovery who are investigating the melatonin system.

Chemical Structure and Physicochemical Properties

GR 128107 is a synthetic organic molecule belonging to the indole class of compounds. Its
chemical structure features a 5-methoxyindole moiety linked to an N-acetylpiperidine ring.
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Property Value Reference

1-[3-(5-methoxy-1H-indol-3-
IUPAC Name . [1]
yl)piperidin-1-yllethanone

Chemical Formula C16H20N202 [1]

Molecular Weight 272.35 g/mol [1]

CC(=0)N1CCC(C2=CNC3=C
SMILES [1]
C=C(OC)C=C32)CC1

CAS Number 190328-44-0 [1]
Hydrogen Bond Acceptors 2 [2]
Hydrogen Bond Donors 1 [2]
Rotatable Bonds 3 [2]

Pharmacological Properties and Mechanism of
Action

GR 128107 is a ligand for the G protein-coupled melatonin receptors, MT1 and MT2. Its
primary mechanism of action involves the modulation of melatonin receptor signaling. While
initially identified as an antagonist, studies have shown it can exhibit partial agonism,
particularly in systems with high receptor expression.

Melatonin Receptor Binding Affinity

GR 128107 displays high affinity for both human MT1 and MT2 melatonin receptors, with a
notable preference for the MT2 subtype.

Receptor Subtype pKi Reference
Human MT1 6.9-7.0 [3]
Human MT2 9.1 [3]

Functional Activity
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The functional activity of GR 128107 has been characterized in various in vitro systems,
revealing its dual antagonist and partial agonist properties.

| Assay | Parameter | Value | Reference | |---|---]---| | Xenopus laevis Melanophore Pigment
Aggregation | pEC50 | 8.58 [[2] | | | Emax (relative to melatonin) | 0.83 |[2] | | Forskolin-
Stimulated cAMP Accumulation (NIH-3T3 cells, hMT1) | IC50 | 7.19 | | | Forskolin-Stimulated
CcAMP Accumulation (NIH-3T3 cells, hMT2) | IC50 | 7.95 | |

Signaling Pathways

The interaction of GR 128107 with MT1 and MT2 receptors influences intracellular signaling
cascades, primarily through the modulation of adenylyl cyclase activity and subsequent cyclic
AMP (CAMP) levels.
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Figure 1. Simplified signaling pathway of melatonin receptors and the action of GR 128107.

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the pharmacological
profile of GR 128107 are provided below.

Synthesis of GR 128107
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A detailed, step-by-step synthesis protocol for 1-[3-(5-methoxy-1H-indol-3-yl)piperidin-1-
yllethanone (GR 128107) is not readily available in the public domain. Researchers interested
in obtaining this compound may need to refer to specialized chemical synthesis literature or
consider custom synthesis services.

Melatonin Receptor Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of GR
128107 for melatonin receptors.

Materials:
e Cell membranes expressing human MT1 or MT2 receptors
o [12°]]-2-lodomelatonin (radioligand)
e GR 128107 (test compound)
e Melatonin (for non-specific binding determination)
» Binding buffer (e.g., 50 mM Tris-HCI, 5 mM MgClz, pH 7.4)
e Wash buffer (e.g., ice-cold 50 mM Tris-HCI, pH 7.4)
e Glass fiber filters (e.g., Whatman GF/C)
« Scintillation cocktall
 Scintillation counter
Procedure:
» Prepare serial dilutions of GR 128107 in binding buffer.
e In a 96-well plate, add in the following order:
o Binding buffer

o Cell membranes (typically 10-50 pg protein per well)
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o GR 128107 at various concentrations or vehicle (for total binding) or a saturating
concentration of melatonin (for non-specific binding).

o A fixed concentration of [12°]]-2-lodomelatonin (typically at a concentration close to its Kd).

Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time to reach
equilibrium (e.g., 60-120 minutes).

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell
harvester.

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity
using a scintillation counter.

Calculate specific binding by subtracting non-specific binding from total binding.
Analyze the data using non-linear regression to determine the IC50 value of GR 128107.

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is
the concentration of the radioligand and Kd is its dissociation constant.

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/product/b10771745?utm_src=pdf-body
https://www.benchchem.com/product/b10771745?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10771745?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Incubate Membranes,
Radioligand & GR 128107

Data Analysis (IC50, Ki)

Click to download full resolution via product page

Figure 2. Workflow for the melatonin receptor radioligand binding assay.

Xenopus laevis Melanophore Pigment Aggregation
Assay

This assay is used to determine the functional activity (agonist or antagonist) of compounds at
melatonin receptors expressed endogenously in Xenopus laevis melanophores.

Materials:

¢ Cultured Xenopus laevis melanophores
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Melatonin

GR 128107

Culture medium (e.g., L-15 medium)

Microscope with a camera and image analysis software
Procedure:

o Plate Xenopus laevis melanophores in a multi-well plate and allow them to attach and
disperse their pigment granules.

» To determine agonist activity, add varying concentrations of GR 128107 to the wells and
incubate for a set period (e.g., 60 minutes).

« To determine antagonist activity, pre-incubate the cells with varying concentrations of GR
128107 before adding a fixed, sub-maximal concentration of melatonin.

o Capture images of the melanophores before and after treatment.

e Quantify the degree of pigment aggregation using image analysis software by measuring the
area occupied by the pigment granules or by assigning a melanophore index score.

» Plot the concentration-response curves and determine the EC50 (for agonists) or IC50 (for
antagonists).

Cyclic AMP (cAMP) Accumulation Assay

This assay measures the ability of GR 128107 to inhibit forskolin-stimulated cAMP production
in cells expressing melatonin receptors.

Materials:
e NIH-3T3 cells stably expressing human MT1 or MT2 receptors
e Forskolin

 GR 128107
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e Cell culture medium

e CAMP assay kit (e.g., ELISA, HTRF, or other formats)

Procedure:

o Seed the transfected NIH-3T3 cells in a multi-well plate and grow to confluence.

e Pre-incubate the cells with varying concentrations of GR 128107 for a short period.

o Stimulate the cells with a fixed concentration of forskolin (to activate adenylyl cyclase and
increase cCAMP levels) in the continued presence of GR 128107.

¢ Incubate for a defined time (e.g., 15-30 minutes).

e Lyse the cells and measure the intracellular cAMP concentration using a commercial CAMP
assay kit according to the manufacturer's instructions.

» Plot the concentration-response curve for the inhibition of forskolin-stimulated cAMP
accumulation by GR 128107 and determine the IC50 value.

Conclusion

GR 128107 is a valuable pharmacological tool for studying the melatonin system. Its high
affinity for melatonin receptors, particularly the MT2 subtype, and its complex pharmacological
profile as both an antagonist and a partial agonist, make it a compound of significant interest.
The detailed experimental protocols provided in this guide will aid researchers in further
characterizing the properties of GR 128107 and other melatonin receptor ligands, ultimately
contributing to a deeper understanding of the physiological roles of melatonin and the
development of novel therapeutics targeting this system.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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